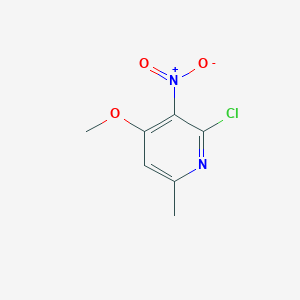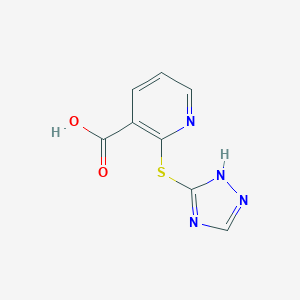
3-Pyridinecarboxylic acid, 2-(1H-1,2,4-triazol-3-ylthio)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyridinecarboxylic acid, 2-(1H-1,2,4-triazol-3-ylthio)-, also known as PTIO, is a chemical compound that has been widely used in scientific research. It is a nitric oxide (NO) scavenger that has been shown to be effective in a variety of biological systems. PTIO is a potent inhibitor of NO-mediated biological processes and has been used in various studies to investigate the role of NO in biological systems.
作用机制
3-Pyridinecarboxylic acid, 2-(1H-1,2,4-triazol-3-ylthio)- acts as a scavenger of NO by reacting with it to form a stable nitroxide radical. This reaction prevents NO from reacting with other biological molecules and inhibits its biological effects. 3-Pyridinecarboxylic acid, 2-(1H-1,2,4-triazol-3-ylthio)- has been shown to be a potent inhibitor of NO-mediated biological processes and has been used to investigate the role of NO in various biological systems.
生化和生理效应
3-Pyridinecarboxylic acid, 2-(1H-1,2,4-triazol-3-ylthio)- has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit NO-mediated vasodilation, platelet aggregation, and immune responses. 3-Pyridinecarboxylic acid, 2-(1H-1,2,4-triazol-3-ylthio)- has also been shown to inhibit the growth of cancer cells and reduce the severity of neurodegenerative diseases.
实验室实验的优点和局限性
3-Pyridinecarboxylic acid, 2-(1H-1,2,4-triazol-3-ylthio)- is a potent inhibitor of NO-mediated biological processes and has been widely used in scientific research. It is relatively easy to synthesize and is soluble in water and organic solvents. However, 3-Pyridinecarboxylic acid, 2-(1H-1,2,4-triazol-3-ylthio)- has some limitations for lab experiments. It is not specific to NO and can react with other biological molecules. It can also be toxic at high concentrations.
未来方向
There are several future directions for the use of 3-Pyridinecarboxylic acid, 2-(1H-1,2,4-triazol-3-ylthio)- in scientific research. One area of research is the role of NO in the immune system. 3-Pyridinecarboxylic acid, 2-(1H-1,2,4-triazol-3-ylthio)- has been shown to inhibit NO-mediated immune responses, and further research is needed to understand the role of NO in immune function. Another area of research is the role of NO in cancer. 3-Pyridinecarboxylic acid, 2-(1H-1,2,4-triazol-3-ylthio)- has been shown to inhibit the growth of cancer cells, and further research is needed to understand the mechanisms involved. Finally, 3-Pyridinecarboxylic acid, 2-(1H-1,2,4-triazol-3-ylthio)- could be used in the development of new therapeutics for the treatment of various diseases.
合成方法
3-Pyridinecarboxylic acid, 2-(1H-1,2,4-triazol-3-ylthio)- can be synthesized using a variety of methods. One of the most common methods involves the reaction of 3-pyridinecarboxylic acid with 1H-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydroxide. The reaction yields 3-Pyridinecarboxylic acid, 2-(1H-1,2,4-triazol-3-ylthio)- as a white crystalline solid that is soluble in water and organic solvents.
科学研究应用
3-Pyridinecarboxylic acid, 2-(1H-1,2,4-triazol-3-ylthio)- has been widely used in scientific research to investigate the role of NO in various biological systems. It has been shown to be effective in inhibiting NO-mediated biological processes such as vasodilation, platelet aggregation, and immune responses. 3-Pyridinecarboxylic acid, 2-(1H-1,2,4-triazol-3-ylthio)- has also been used to investigate the role of NO in cancer, cardiovascular diseases, and neurodegenerative diseases.
属性
CAS 编号 |
126209-06-1 |
|---|---|
产品名称 |
3-Pyridinecarboxylic acid, 2-(1H-1,2,4-triazol-3-ylthio)- |
分子式 |
C8H6N4O2S |
分子量 |
222.23 g/mol |
IUPAC 名称 |
2-(1H-1,2,4-triazol-5-ylsulfanyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H6N4O2S/c13-7(14)5-2-1-3-9-6(5)15-8-10-4-11-12-8/h1-4H,(H,13,14)(H,10,11,12) |
InChI 键 |
DJJSOBFJYHEUQU-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)SC2=NC=NN2)C(=O)O |
规范 SMILES |
C1=CC(=C(N=C1)SC2=NC=NN2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B183491.png)
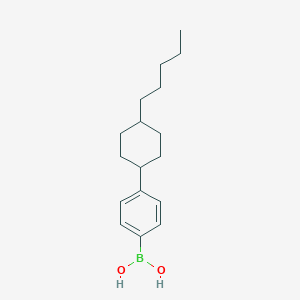
![6-Ethyl-N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B183498.png)
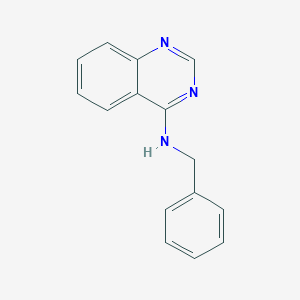
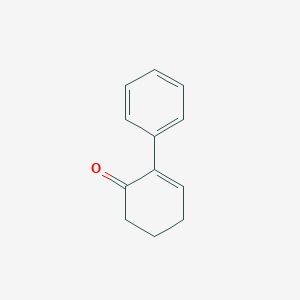
![6-Nitroimidazo[1,2-a]pyridine](/img/structure/B183503.png)
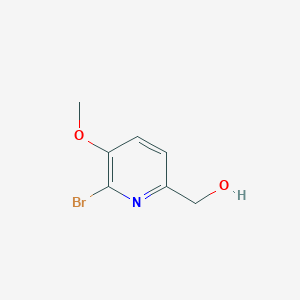
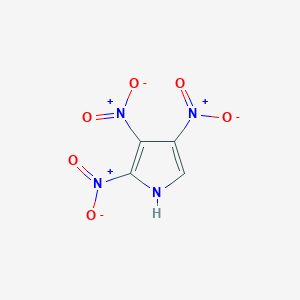
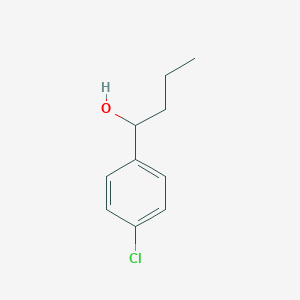
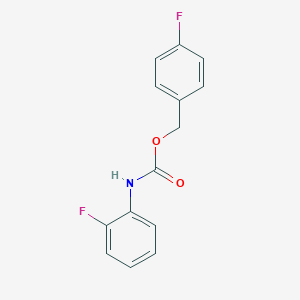
![1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid](/img/structure/B183511.png)
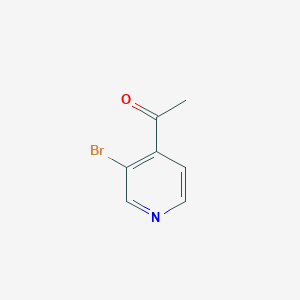
![(4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B183521.png)
